molecular formula C20H18FN3OS B12578746 Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-

Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-

Cat. No.: B12578746
M. Wt: 367.4 g/mol
InChI Key: OLHSLOFPSOFIIG-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a fluorophenyl group, and a cyclopropyl moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- typically involves multiple steps, including the formation of the quinazoline core, introduction of the fluorophenyl group, and cyclopropylation. Common reagents used in these reactions include cyclopropylamine, 4-fluoroaniline, and various quinazoline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the cyclopropyl moiety contributes to its stability and bioavailability .

Comparison with Similar Compounds

  • Acetamide, N-(4-fluorophenyl)-2-chloro-
  • Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-
  • Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Uniqueness: Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the fluorophenyl and quinazoline moieties contribute to its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-12-3-2-4-16-18(12)23-19(13-5-7-14(21)8-6-13)24-20(16)26-11-17(25)22-15-9-10-15/h2-8,15H,9-11H2,1H3,(H,22,25)

InChI Key

OLHSLOFPSOFIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4

Origin of Product

United States

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